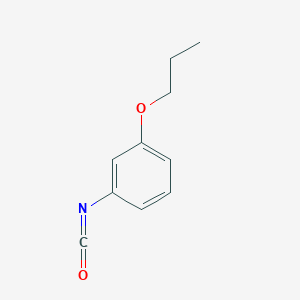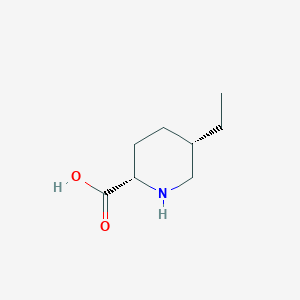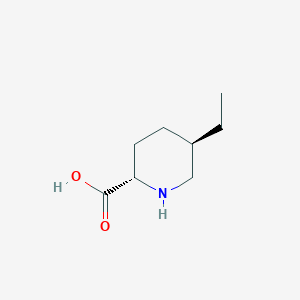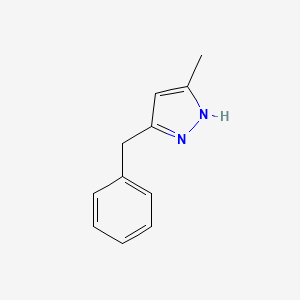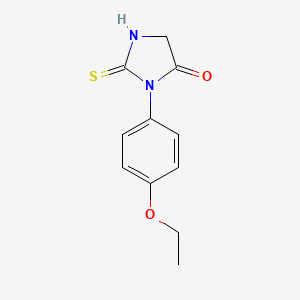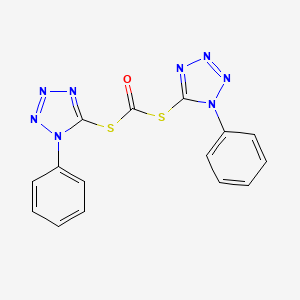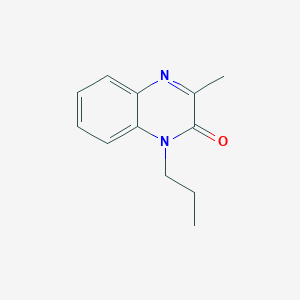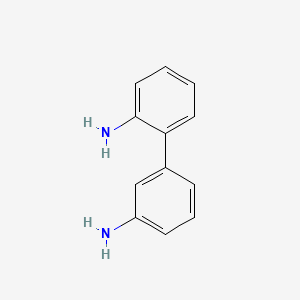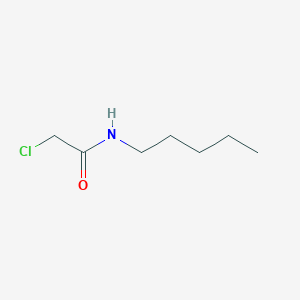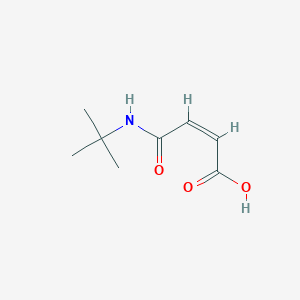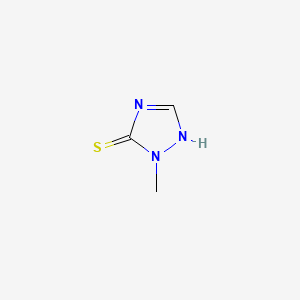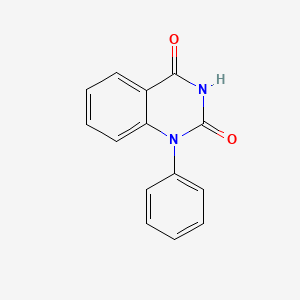
1-Phenylquinazoline-2,4(1H,3H)-dione
Overview
Description
1-Phenylquinazoline-2,4(1H,3H)-dione is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocyclic compounds that have attracted significant attention due to their wide range of biopharmaceutical activities . They have been used in the synthesis of a variety of compounds with different biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives often starts from 3-phenylquinazoline-2,4(1H,3H)-dithione . The structures of the synthesized compounds are usually inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data .Molecular Structure Analysis
The molecular structure of this compound and its derivatives is typically determined using spectral data and elemental analysis . The structure of these compounds can also be inferred from the synthetic methods used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives often involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Antitumor Potential
1-Phenylquinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their potential antitumor activity. Studies demonstrate significant potency against human cell lines like colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2, indicating its application in cancer research and treatment (Al-Romaizan et al., 2019).
Antimycobacterial Activity
Compounds derived from this compound show significant activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The antimycobacterial activity of these compounds increases with electron-withdrawing properties and hydrophobicity on the phenyl moiety, suggesting their use in developing antimicrobial agents (Waisser et al., 1999).
Synthetic Method Development
A new synthetic method to obtain 3-substituted quinazolin-2,4-diones from 3-substituted 2-thioxo-quinazolin-4-ones under mild conditions has been developed. The synthesized compounds were characterized using various spectroscopic techniques, highlighting the advancement in chemical synthesis methods (El-Azab et al., 2021).
Chemical Reactions and Synthesis
Studies on quinazoline-2,4(1H,3H)-diones reveal their reactivity with various chemicals, leading to the formation of diverse compounds. This information is crucial in understanding the chemical properties and potential applications of these compounds in different fields, including medicinal chemistry (Abdel-Megeid et al., 1971).
Progesterone Receptor Antagonists
This compound derivatives have been developed as non-steroidal progesterone receptor antagonists. These compounds exhibit potent activity and provide insight into structure-activity relationships, relevant in drug discovery and hormonal therapies (Nakagawa et al., 2008).
Crystallography and Structural Analysis
Crystallographic analysis of this compound derivatives contributes to our understanding of their molecular structure and properties. This information is essential for designing new compounds with desired characteristics and applications in various scientific fields (Candan et al., 2001).
Properties
IUPAC Name |
1-phenylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16(14(18)15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJDLULMQVXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481376 | |
| Record name | Oprea1_848719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-28-8 | |
| Record name | Oprea1_848719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


